(S)-3-Carboxy-4-hydroxyphenylglycine
CAS No.:
Cat. No.: VC0004141
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C9H9NO5 |
---|---|
Molecular Weight | 211.17 g/mol |
IUPAC Name | 5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 |
Standard InChI Key | CHZBCZTXSTWCIG-ZETCQYMHSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O |
SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O |
(S)-3-Carboxy-4-hydroxyphenylglycine (CAS 55136-48-6) is a stereospecific amino acid derivative with dual receptor-modulating properties in glutamatergic neurotransmission. This compound serves as a critical tool in neuropharmacological research due to its distinct interactions with metabotropic glutamate receptors (mGluRs). Below is a structured analysis of its chemical, biological, and research characteristics.
Biological Activity
This compound exhibits dual receptor modulation:
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Group I mGluR antagonist: Blocks mGluR1/5 subtypes.
Receptor Subtype Interactions
Receptor Subtype | Activity | Potency Rank (vs. L-Glutamate) | Reference |
---|---|---|---|
mGluR1 | Antagonist | (S)-4C3HPG > (S)-4CPG > (S)-3C4HPG | |
mGluR2 | Agonist | L-Glutamate > (S)-4C3HPG > (S)-3C4HPG > (S)-4CPG |
Mechanistic Insights:
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Competitively inhibits mGluR1 with a value of ~4.38 (Schild plot analysis) .
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Acts as a full agonist at mGluR2, though less potent than L-glutamate .
Synthesis and Stereochemical Considerations
(S)-3-Carboxy-4-hydroxyphenylglycine is synthesized via:
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Bucherer-Bergs reaction: Used to introduce glycine side chains into aromatic precursors .
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Chiral resolution: Enantioselective synthesis ensures (S)-configuration .
The R-enantiomer is also available for comparative studies .
Research Applications
Neuropharmacology
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Glutamatergic modulation: Used to probe synaptic plasticity, learning, and memory .
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Therapeutic potential: Explored in neurodegenerative disorders (e.g., epilepsy, Alzheimer’s) via mGluR regulation .
Comparative Receptor Profiling
Compound | Group I Activity | Group II Activity | Selectivity |
---|---|---|---|
(S)-3C4HPG | Antagonist | Agonist | Moderate |
(S)-4C3HPG | Antagonist | Agonist | High |
(S)-MCCG | Antagonist | Inactive | Group I |
Key Research Findings
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Structure-Activity Relationships:
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Functional Studies:
Comparative Analysis with Analogues
Feature | (S)-3C4HPG | (S)-4C3HPG | (RS)-3,5-DHPG |
---|---|---|---|
mGluR1 Antagonism | Moderate | High | None |
mGluR2 Agonism | Moderate | High | Low |
Selectivity | Dual | Dual | Broad |
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